N-[[2-(diethylamino)pyridin-3-yl]methyl]pyridine-3-carboxamide
Description
N-[[2-(diethylamino)pyridin-3-yl]methyl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a diethylamino group attached to the pyridine ring, which significantly influences its chemical properties and potential applications. Pyridine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-3-20(4-2)15-13(7-6-10-18-15)12-19-16(21)14-8-5-9-17-11-14/h5-11H,3-4,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHRQPSNAJYJOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(diethylamino)pyridin-3-yl]methyl]pyridine-3-carboxamide typically involves the reaction of 2-(diethylamino)pyridine with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(diethylamino)pyridin-3-yl]methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[2-(diethylamino)pyridin-3-yl]methyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of N-[[2-(diethylamino)pyridin-3-yl]methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group enhances the compound’s ability to form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can block the catalytic activity of target enzymes, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-3-yl)pyridine-2-carboxamide: Similar structure but lacks the diethylamino group, resulting in different chemical properties and biological activities.
N-(2-Hydroxyethyl)pyridine-3-carboxamide: Contains a hydroxyethyl group instead of the diethylamino group, leading to different reactivity and applications.
Uniqueness
N-[[2-(diethylamino)pyridin-3-yl]methyl]pyridine-3-carboxamide is unique due to the presence of the diethylamino group, which significantly enhances its solubility, reactivity, and ability to interact with biological targets. This makes it a valuable compound in medicinal chemistry and drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
